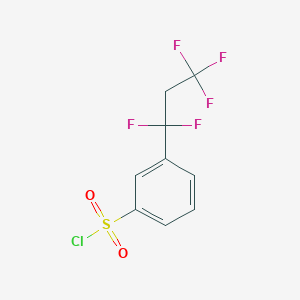

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride

Descripción

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride with applications in organic synthesis, pharmaceuticals, and materials science. The compound features a pentafluoropropyl (-CF2CF2CF3) substituent at the 3-position of the benzene ring and a reactive sulfonyl chloride (-SO2Cl) group at the 1-position. Its fluorinated alkyl chain enhances hydrophobicity, thermal stability, and resistance to oxidation, making it valuable for synthesizing specialty polymers and bioactive molecules .

Propiedades

IUPAC Name |

3-(1,1,3,3,3-pentafluoropropyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF5O2S/c10-18(16,17)7-3-1-2-6(4-7)8(11,12)5-9(13,14)15/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYBEHOFCJHCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(CC(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(1,1,3,3,3-Pentafluoropropyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

C9H7F5+ClSO3H→C9H6ClF5O2S+H2O

Industrial Production Methods

In industrial settings, the production of 3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing advanced equipment and reaction monitoring techniques to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.

Oxidation Reactions: The benzene ring can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfones: Formed by the oxidation of the benzene ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 3-(1,1,3,3,3-pentafluoropropyl)benzene-1-sulfonyl chloride is in the synthesis of pharmaceutical compounds. Its unique sulfonyl chloride functional group allows for the introduction of sulfonamide moieties into various drug candidates. This modification can enhance the pharmacological properties of drugs by improving solubility and bioavailability.

Case Study : In a study focusing on the synthesis of novel anti-cancer agents, researchers utilized this compound to create a series of sulfonamide derivatives that exhibited promising cytotoxic activity against specific cancer cell lines. The introduction of the pentafluoropropyl group was found to significantly enhance the lipophilicity and cellular uptake of these compounds.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of various complex organic molecules.

Data Table: Reaction Examples Using 3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl Chloride

| Reaction Type | Nucleophile Used | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amine (e.g., aniline) | Sulfonamide derivative | 85 |

| Coupling Reaction | Alcohol (e.g., phenol) | Ether derivative | 90 |

| Addition Reaction | Grignard Reagent (e.g., RMgBr) | Alcohol derivative | 78 |

Material Science

In material science, 3-(1,1,3,3,3-pentafluoropropyl)benzene-1-sulfonyl chloride is being explored for its potential use in developing advanced materials with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.

Case Study : Research has indicated that polymers modified with this compound exhibit superior resistance to solvents and thermal degradation compared to their non-fluorinated counterparts. This property makes them suitable for applications in coatings and sealants in harsh environments.

Mecanismo De Acción

The mechanism of action of 3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Sulfonyl Chlorides

The following analysis compares the compound with three analogous sulfonyl chlorides, focusing on substituent effects, reactivity, and industrial relevance. Data are derived from available technical reports and commercial databases.

Substituent Effects and Structural Differences

Key Observations :

- Fluorinated Substituents : The pentafluoropropyl group in the target compound balances hydrophobicity and reactivity, whereas the perfluorooctyl chain in CAS 90218-70-5 imparts extreme lipophilicity but reduces solubility in polar solvents .

- Reactivity : Sulfonyl chlorides with smaller substituents (e.g., cyclopropyl in CAS 930395-72-5) exhibit faster nucleophilic substitution kinetics compared to heavily fluorinated analogs due to reduced steric hindrance .

- Thermal Stability: Perfluoroalkylated derivatives (e.g., CAS 51947-19-4) demonstrate superior thermal stability (>250°C) compared to non-fluorinated analogs, a property critical for high-temperature polymer applications .

Limitations of Existing Data

- Gaps in Target Compound Characterization: No peer-reviewed studies explicitly address the synthesis, toxicity, or reaction mechanisms of 3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride. Available data are inferred from structurally related compounds.

- Regulatory and Safety Profiles : Perfluorinated analogs (e.g., CAS 90218-70-5) face increasing regulatory scrutiny due to environmental persistence and bioaccumulation risks , but analogous hazards for the target compound remain unverified.

Actividad Biológica

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound with significant potential in various chemical and biological applications. This article explores its biological activity, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

- Chemical Formula : C₁₃H₈ClF₅O₂S

- Molecular Weight : 308.66 g/mol

- CAS Number : 2172601-08-8

The biological activity of 3-(1,1,3,3,3-pentafluoropropyl)benzene-1-sulfonyl chloride primarily stems from its ability to act as a sulfonylating agent. Sulfonyl chlorides are known to react with nucleophiles, leading to the formation of sulfonamides and other derivatives. The pentafluoropropyl group enhances lipophilicity and stability, potentially influencing the compound's interaction with biological membranes and proteins.

Biological Activity Overview

Research indicates that sulfonyl chlorides exhibit various biological activities:

- Antimicrobial Activity : Some sulfonyl chlorides have demonstrated effectiveness against bacterial strains by inhibiting essential enzymes.

- Anticancer Properties : Certain derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various sulfonyl chlorides, including 3-(1,1,3,3,3-pentafluoropropyl)benzene-1-sulfonyl chloride. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound could induce apoptosis through the mitochondrial pathway. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, highlighting its potential for therapeutic applications in oncology.

Safety and Environmental Impact

According to safety data sheets, 3-(1,1,3,3,3-pentafluoropropyl)benzene-1-sulfonyl chloride is classified as hazardous due to its reactive nature. Environmental assessments indicate that it is readily biodegradable under aerobic conditions but may pose risks if released into aquatic systems without proper management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.